

Technical Support Center: NMD670 Clinical Research

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Compound of Interest		
Compound Name:	NMD670	
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This document provides a comprehensive overview of the side effects and related experimental observations for NMD6 70, an investigational first-in-class, oral small molecule inhibitor of the skeletal muscle-specific chloride ion channel (CIC-1).[1][2] NMD670 is currently under investigation for the treatment of neuromuscular disorders such as Myasthenia Gravis (MG), Spinal Muscular Atrophy (SMA), and Charcot-Marie-Tooth (CMT) disease.[3][4][5] Its mechanism of action involves inhibiting the CIC-1 channel, which enhances the muscle's responsiveness to nerve signals, thereby improving neuromuscular transmission and restoring muscle function.[1][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NMD670?

A1: **NMD670** is a small molecule that inhibits the CIC-1 chloride channel, a protein specific to skeletal muscles that helps them relax.[6] By inhibiting this channel, **NMD670** is thought to increase muscle contractions, thereby enhancing muscle strength and function.[6][8] This action is intended to amplify the muscle's response to weak nerve signals, which is a common issue in several neuromuscular diseases.[1][7]

Q2: What are the most commonly observed side effects of NMD670 in clinical trials?

A2: As **NMD670** is still under investigation, a complete side effect profile is not yet fully established.[3] However, data from a Phase 1 study in healthy volunteers showed that **NMD670** was generally safe and well-tolerated.[1] The most notable on-target side effect



observed was myotonia (muscle stiffness), which occurred at the highest dose levels in a single ascending dose (SAD) study.[1] This effect was transient, resolving fully and spontaneously within hours, and was not considered a safety hazard.[1] In fact, it was seen as an indicator of pharmacological target engagement.[1]

Q3: Were there any serious adverse events (SAEs) reported in the **NMD670** clinical trials?

A3: In the Phase 1 study involving 87 healthy volunteers, no serious adverse events (SAEs) were reported.[1] Similarly, the Phase I/IIa trial in patients with Myasthenia Gravis also reported that **NMD670** was safe and well-tolerated.[2] Clinical trial protocols for ongoing studies include close monitoring for any adverse events, including SAEs.[3][9]

Q4: Is there a risk of suicidal ideation with **NMD670** treatment?

A4: The protocol for the Phase 2 trial of **NMD670** in patients with SMA Type 3 includes monitoring for any signs of suicidal thoughts or behavior as a secondary endpoint.[3][10] This is a standard safety measure in many clinical trials for neurological conditions.

Troubleshooting Guide for Experimental Use

Issue 1: Observing unexpected muscle phenotypes in preclinical models.

- Possible Cause: The observed phenotype may be an exaggerated on-target effect of CIC-1 inhibition, similar to the myotonia seen at high doses in the Phase 1 clinical trial.[1]
- Troubleshooting Steps:
 - Dose-Response Analysis: Conduct a thorough dose-response study to determine if the phenotype is dose-dependent.
 - Electrophysiology: Perform electromyography (EMG) to characterize the nature of the muscle activity. Evidence from animal models shows that NMD670 has a positive effect on EMG.[7]
 - Histopathology: Examine muscle tissue for any structural changes that could explain the observed phenotype.

Issue 2: Difficulty in translating preclinical findings to clinical trial design.



- Possible Cause: Differences in pharmacology and physiology between animal models and humans.
- Troubleshooting Steps:
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop robust PK/PD models based on preclinical data to better predict human dose levels and exposures. The Phase 1 study in healthy volunteers provides initial human PK and PD data.[1]
 - Translational Endpoints: Utilize endpoints that are relevant across species. For instance,
 NMD Pharma has successfully used a translational approach, moving from single muscle fiber recordings in rats to patient studies, to provide proof of mechanism.[11]

Quantitative Data Summary

Table 1: Overview of NMD670 Clinical Trials



Trial Identifier	Phase	Condition(s	Number of Participants	Duration of Treatment	Key Objectives
NCT0648243 7	Phase 2a	Charcot- Marie-Tooth Disease (CMT) Types 1 & 2	80	21 days	Efficacy, safety, and tolerability of twice-daily oral NMD670. [4]
NCT0579413 9	Phase 2	Spinal Muscular Atrophy (SMA) Type 3	Up to 54 adults	21 days	Efficacy, safety, and tolerability of twice-daily oral NMD670. [5][10]
NCT0641495 4	Phase 2b	Myasthenia Gravis (MG)	Not specified	21 days	Safety and efficacy of 3 dose levels of NMD670 versus placebo.[12] [13]
Phase 1/IIa	Phase 1/IIa	Healthy Volunteers & Myasthenia Gravis (MG)	87 (67 healthy, 12 with MG)	Single and multiple doses	Safety, tolerability, PK, PD, and proof of mechanism. [1][2]

Table 2: Reported Adverse Events in Phase 1 Study (Healthy Volunteers)



Adverse Event	Dose Level	Incidence	Severity	Outcome
Myotonia	Highest dose levels (SAD study)	Occurred	Not specified, but not considered a safety hazard	Fully and spontaneously resolved within hours.[1]
Other Adverse Events	All dose levels	Similar frequency in placebo and active drug groups.[8]	Not specified	Not specified
Serious Adverse Events	All dose levels	None reported	N/A	N/A

Experimental Protocols

Protocol 1: Phase 2a, Randomized, Double-Blind, Placebo-Controlled Study in CMT (SYNAPSE-CMT)

- Objective: To evaluate the efficacy, safety, and tolerability of a twice-daily oral dose of NMD670 over 21 days in adult patients with genetically confirmed CMT1 or CMT2.[4]
- Methodology:
 - Patient Population: 80 adult patients with any genetically confirmed CMT1 or CMT2 subtype.[4]
 - Intervention: Participants are randomized to receive either NMD670 or a placebo.[4]
 - Administration: Oral tablets administered twice daily for 21 days.[4]
 - Primary Efficacy Endpoints:
 - Change in the 6-minute walk test (6MWT).[4]
 - Time to complete the 10-meter walk/run test (10MW/R).[4]
 - Time to complete the timed-up-and-go test (TUG).[4]



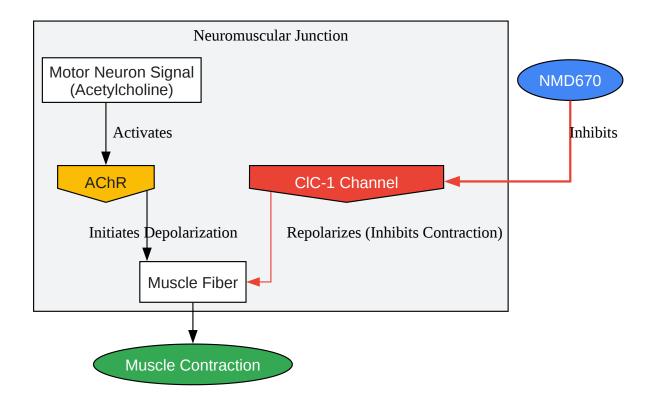
 Safety Monitoring: Continuous monitoring of adverse events, serious adverse events, physical examinations, laboratory tests, vital signs, and ECG readings.[3]

Protocol 2: Phase 1 Study in Healthy Volunteers

- Objective: To evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of NMD670.[1]
- · Methodology:
 - Patient Population: 87 healthy male and female volunteers.[1]
 - Study Design:
 - Single Ascending Dose (SAD): Participants received single doses ranging from 50 mg to 1,600 mg.[1]
 - Multiple Ascending Dose (MAD): Participants received doses of 200-600 mg once daily or 400 mg twice daily.[1]
 - Assessments:
 - Safety: Monitoring for all adverse events, with a focus on potential on-target effects like myotonia.[1]
 - Pharmacokinetics: Blood sampling to determine the drug's absorption, distribution, metabolism, and excretion.
 - Pharmacodynamics: Assessments to measure the pharmacological effect of the drug on the body.

Visualizations

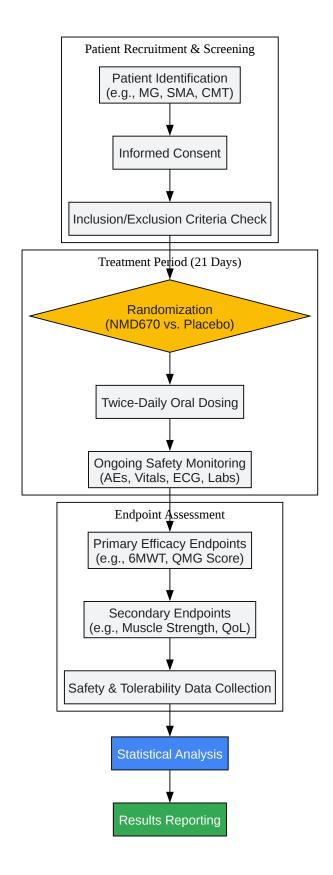




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Caption: Mechanism of action of NMD670 at the neuromuscular junction.





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Caption: Generalized workflow for NMD670 Phase 2 clinical trials.







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